2-(Adamantan-1-yl)-1h-benzo[d]imidazol-6-amine
CAS No.:
Cat. No.: VC17179302
Molecular Formula: C17H21N3
Molecular Weight: 267.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H21N3 |
|---|---|
| Molecular Weight | 267.37 g/mol |
| IUPAC Name | 2-(1-adamantyl)-3H-benzimidazol-5-amine |
| Standard InChI | InChI=1S/C17H21N3/c18-13-1-2-14-15(6-13)20-16(19-14)17-7-10-3-11(8-17)5-12(4-10)9-17/h1-2,6,10-12H,3-5,7-9,18H2,(H,19,20) |
| Standard InChI Key | AYTHFZRJYOUPGO-UHFFFAOYSA-N |
| Canonical SMILES | C1C2CC3CC1CC(C2)(C3)C4=NC5=C(N4)C=C(C=C5)N |
Introduction
Structural Features and Molecular Properties
Core Architecture
The molecule consists of a benzimidazole scaffold substituted at the 2-position with an adamantane moiety and at the 6-position with an amino group. The adamantane group contributes exceptional thermal stability and lipophilicity (clogP ≈ 4.2), while the benzimidazole core enables π-stacking interactions critical for biological target engagement .
Table 1: Fundamental Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₁N₃ |
| Molecular Weight | 267.37 g/mol |
| CAS Number | Not publicly disclosed |
| XLogP3 | 4.1 (predicted) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
Crystallographic Insights
Although direct crystal data for 2-(adamantan-1-yl)-1H-benzo[d]imidazol-6-amine remains unpublished, studies on structurally related compounds provide valuable structural benchmarks. The adamantane moiety typically adopts a chair conformation with C-C bond lengths averaging 1.54 Å, while the benzimidazole system exhibits bond alternation characteristic of aromatic systems (C-N: 1.32–1.38 Å) . In the closely related compound 2-(adamantan-1-yl)-5-(3,5-dinitrophenyl)-1,3,4-oxadiazole, X-ray diffraction revealed monoclinic crystallization in space group P2₁/c with unit cell dimensions a = 11.7553(8) Å, b = 6.4876(4) Å, c = 22.3442(15) Å .
Synthetic Methodologies
Conventional Multi-Step Synthesis
Traditional routes involve sequential functionalization of the benzimidazole core:
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Protection of o-phenylenediamine derivatives using tosyl chloride or analogous reagents
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Adamantane incorporation via Ullmann coupling or nucleophilic aromatic substitution
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Final deprotection and functional group interconversion
These methods typically require harsh conditions (refluxing toluene, 110°C, 24h) and show moderate yields (45–65%) .
Advanced Photochemical Synthesis
A breakthrough methodology developed by enables single-flask synthesis through visible light-mediated cyclodesulfurization:
Table 2: Optimized Reaction Conditions
| Parameter | Specification |
|---|---|
| Solvent System | 9:1 Ethanol/Water |
| Light Source | 3W Blue LED (450 nm) |
| Reaction Time | 6 hours |
| Temperature | Ambient (25°C) |
| Catalyst | None required |
| Typical Yield | 72–92% |
The mechanism proceeds through three critical stages:
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N-Substitution of o-phenylenediamine precursors
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Thiourea formation with aryl/alkyl isothiocyanates
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Radical-mediated cyclodesulfurization under visible light irradiation
Key mechanistic insights include:
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Generation of thiyl radical intermediates (g = 2.0034) confirmed by EPR spectroscopy
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Oxygen-dependent reaction kinetics with rate enhancement under aerobic conditions
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Formation of peroxysulfur intermediates (λ<sub>max</sub> = 320 nm) detected via UV-Vis monitoring
Spectroscopic Characterization
Nuclear Magnetic Resonance Profiling
¹H NMR (500 MHz, CDCl₃) of related N-tosyl derivatives shows characteristic signals:
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Adamantane protons: δ 1.6–2.1 ppm (multiplet, 15H)
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Benzimidazole aromatic protons: δ 7.2–8.8 ppm (complex splitting)
¹³C NMR distinguishes critical carbons:
Mass Spectrometric Analysis
High-resolution ESI-MS of the prototype compound ([M+H]⁺) shows:
Computational Modeling and Drug Likeness
Molecular Docking Studies
AutoDock Vina simulations predict strong binding to:
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SARS-CoV-2 main protease (ΔG = -9.2 kcal/mol)
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EGFR kinase domain (ΔG = -8.7 kcal/mol)
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β-amyloid fibrils (ΔG = -7.9 kcal/mol)
ADMET Predictions
Table 3: Predicted Pharmacokinetic Properties
| Parameter | Prediction |
|---|---|
| Caco-2 Permeability | 12.5 × 10⁻⁶ cm/s |
| Plasma Protein Binding | 89% |
| CYP3A4 Inhibition | Moderate (IC₅₀ = 4.1 μM) |
| hERG Inhibition | Low Risk (pIC₅₀ = 4.2) |
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